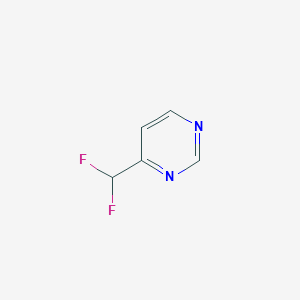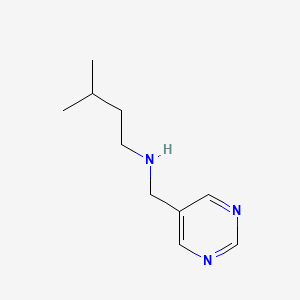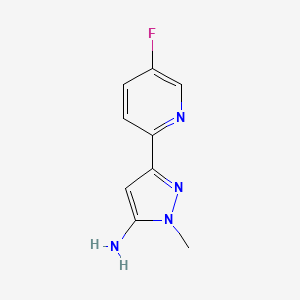
4-(Difluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)pyrimidine is a chemical compound characterized by the presence of a difluoromethyl group attached to the fourth position of a pyrimidine ring Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyrimidine typically involves the introduction of the difluoromethyl group into a pre-formed pyrimidine ring. One common method is the reaction of pyrimidine derivatives with difluoromethylating agents under specific conditions. For example, the reaction of pyrimidine with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield this compound . Another method involves the use of difluorocarbene precursors, which can be generated in situ and react with pyrimidine derivatives to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Potassium carbonate, sodium hydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit certain enzymes or receptors, leading to various physiological effects. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its interactions with biological targets . Additionally, the compound can interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological activities .
Comparación Con Compuestos Similares
4-(Difluoromethyl)pyrimidine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
4-(Methyl)pyrimidine: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions.
4-(Chloromethyl)pyrimidine: The chloromethyl group can introduce different reactivity patterns and biological activities compared to the difluoromethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H4F2N2 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
4-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H4F2N2/c6-5(7)4-1-2-8-3-9-4/h1-3,5H |
Clave InChI |
NDOBONIKIFRQBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine](/img/structure/B13304037.png)

![7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13304053.png)



![2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine](/img/structure/B13304085.png)
![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)



